1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a ribofuranosyl moiety and a dichloroimidazo[4,5-c]pyridine core, making it a valuable subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of anti-tumor drugs such as azacitidine and selenazofurin, nucleoside antibiotics toyocamycin, and 2-chloro-n6-methyl adenosine . These drugs typically target specific enzymes or receptors in cancer cells or bacteria, disrupting their normal functions and inhibiting their growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieving consistent quality and efficiency. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
- 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]quinoline
- 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyrimidine
Uniqueness
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is unique due to its specific combination of the ribofuranosyl and dichloroimidazo[4,5-c]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(4,6-dichloroimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O7/c1-7(23)26-5-11-14(27-8(2)24)15(28-9(3)25)17(29-11)22-6-20-13-10(22)4-12(18)21-16(13)19/h4,6,11,14-15,17H,5H2,1-3H3/t11-,14-,15-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGRSJQZWTYDHN-SIUGBPQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858506 |
Source
|
Record name | 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63423-94-9 |
Source
|
Record name | 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.